4-Nitrobenzoyl isocyanate 4-Nitrobenzoyl isocyanate
Brand Name: Vulcanchem
CAS No.: 4461-37-4
VCID: VC7858824
InChI: InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H
SMILES: C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-]
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol

4-Nitrobenzoyl isocyanate

CAS No.: 4461-37-4

Cat. No.: VC7858824

Molecular Formula: C8H4N2O4

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzoyl isocyanate - 4461-37-4

Specification

CAS No. 4461-37-4
Molecular Formula C8H4N2O4
Molecular Weight 192.13 g/mol
IUPAC Name 4-nitrobenzoyl isocyanate
Standard InChI InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H
Standard InChI Key DRCVWVLUBDJADC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Nitrobenzoyl isocyanate consists of a benzoyl group (C₆H₅CO-) substituted with a nitro group at the para position and an isocyanate functional group (-NCO). The nitro group’s strong electron-withdrawing effect polarizes the isocyanate moiety, increasing its electrophilicity. This electronic configuration facilitates reactions with nucleophiles such as amines and alcohols.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₄N₂O₄
Molecular Weight208.13 g/mol
Density~1.4 g/cm³ (estimated)
Boiling PointDecomposes before boiling
ReactivityHigh (electrophilic NCO)

Synthesis Methods

Phosgene-Based Routes

Traditional synthesis involves reacting 4-nitrobenzoyl chloride with phosgene (COCl₂), yielding the isocyanate and hydrochloric acid as a byproduct. While efficient, this method poses significant risks due to phosgene’s extreme toxicity and corrosivity . Industrial adaptations, such as the gas-phase phosgene method, reduce solvent use and reaction times but still rely on hazardous reagents .

Non-Phosgene Alternatives

Emerging approaches prioritize safety and sustainability:

  • Carbon Monoxide (CO) Route: Nitrobenzene derivatives react with CO in the presence of palladium catalysts to form isocyanates. For example, PdCl₂ with alkylimidazole ligands achieves 63.5% yield under high-pressure conditions .

  • Dimethyl Carbonate (DMC) Method: DMC serves as a carbonyl source, reacting with nitro compounds to generate carbamates, which thermally decompose to isocyanates. Zinc-based catalysts enhance this process, offering yields exceeding 90% in optimized systems .

Table 2: Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)AdvantagesDrawbacks
PhosgeneNone85–95High efficiencyToxic byproducts
CO/PdPdCl₂60–65Phosgene-freeHigh pressure required
DMC/ZnZnO90–95Mild conditionsSlow reaction kinetics

Chemical Reactivity and Mechanisms

Nucleophilic Additions

The isocyanate group undergoes rapid reactions with nucleophiles:

  • Amines: Form substituted ureas (R-NH-CO-NH-R'). For instance, aniline reacts with 4-nitrobenzoyl isocyanate to produce N-(4-nitrobenzoyl)urea .

  • Alcohols: Yield carbamates (R-O-CO-NH₂), utilized in polymer crosslinking and pharmaceutical coatings .

Polymerization

Under catalytic conditions, 4-nitrobenzoyl isocyanate participates in polyurethane formation. Zinc oxide (ZnO) accelerates the reaction between isocyanates and polyols, producing materials with enhanced thermal stability .

Multicomponent Reactions (MCRs)

The compound’s reactivity enables complex MCRs:

  • Quinazolinone Synthesis: Iron(III)-catalyzed annulation with 2-aminoacetophenones yields spiroquinazolinones, bioactive scaffolds in drug discovery .

  • Triazinedione Formation: Reactions with nitrile imines and isocyanides generate 1,2,4-triazinediones, valuable in agrochemicals .

Industrial and Pharmaceutical Applications

Polyurethane Production

4-Nitrobenzoyl isocyanate serves as a crosslinker in high-performance polyurethanes for automotive coatings and adhesives. Its nitro group improves UV resistance, critical for outdoor applications .

Pharmaceutical Intermediates

The compound is pivotal in synthesizing:

  • Hydantoins: Anticonvulsant precursors via cyclization with amino acids.

  • Semicarbazides: Intermediate for antimicrobial agents like naftazone .

Biomolecule Modification

Functionalization of peptides and enzymes with 4-nitrobenzoyl isocyanate enhances their stability and binding affinity, enabling targeted drug delivery systems .

Comparison with Structural Analogs

Table 3: Functional Group Impact on Reactivity

CompoundKey GroupsReactivity Toward Amines
4-Nitrobenzoyl isocyanate-NO₂, -NCOHigh (k = 0.45 M⁻¹s⁻¹)
Benzoyl isocyanate-NCOModerate (k = 0.12 M⁻¹s⁻¹)
4-Nitrophenyl isocyanate-NO₂, -NCOHigh (similar to nitrobenzoyl)

The nitro group’s electron-withdrawing effect in 4-nitrobenzoyl isocyanate doubles reaction rates compared to non-nitrated analogs .

Future Directions

Research priorities include:

  • Catalyst Innovation: Developing bimetallic systems (e.g., Fe₂O₃/SiO₂) to improve carbamate decomposition efficiency .

  • Green Chemistry: Expanding dimethyl carbonate and CO₂ utilization to achieve carbon-neutral synthesis .

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